(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14(2)27-19-13-18(21-15(3)22-19)23-9-11-24(12-10-23)20(25)16-5-7-17(26-4)8-6-16/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVFNNSORHSFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Dopamine D2 receptor and the 5-HT1A receptor . These receptors play a crucial role in the regulation of mood, cognition, and behavior. The compound acts as a partial agonist at these receptors, meaning it can both activate and inhibit their function depending on the physiological context.
Mode of Action
The compound interacts with its targets by binding to them, which can either activate or inhibit their function. This interaction results in changes in the signaling pathways associated with these receptors, leading to alterations in cellular function.
Biochemical Pathways
The compound affects the dopamine and serotonin signaling pathways, which are involved in mood regulation and cognitive function. By acting as a partial agonist at the Dopamine D2 and 5-HT1A receptors, the compound can modulate the activity of these pathways, potentially leading to therapeutic effects in conditions such as depression and schizophrenia.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. For example, in the treatment of depression or schizophrenia, the compound’s modulation of dopamine and serotonin signaling could result in improved mood and cognitive function.
Biochemical Analysis
Cellular Effects
. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is not well-defined due to the limited research available
Biological Activity
The compound (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone , commonly referred to as a piperazine derivative, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A piperazine ring
- A pyrimidine derivative
- A methanone group attached to a methoxyphenyl moiety
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O2 |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 946371-87-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of certain pathways, leading to therapeutic effects in various disease models.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that affect cell proliferation and survival.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that the compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit cell proliferation.
Case Study Example :
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed an IC50 value indicating effective inhibition of cell growth at low concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against both gram-positive and gram-negative bacteria. It showed promising results in inhibiting bacterial growth in vitro.
Research Findings :
A study reported that the compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
Toxicity and Safety Profile
Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies indicate that the compound has a favorable toxicity profile with minimal adverse effects at therapeutic doses.
Cytotoxicity Assessment
The cytotoxicity of the compound was evaluated using MTT assays across different cell lines. Results indicated that while it possesses anticancer properties, it maintains a selectivity index suggesting lower toxicity towards normal cells compared to cancerous cells.
Research Applications
The versatility of this compound extends beyond basic research into potential therapeutic applications:
- Drug Development : Its unique structure makes it a candidate for further development into novel anticancer or antimicrobial drugs.
- Synthetic Chemistry : It serves as a valuable building block for synthesizing more complex bioactive compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related piperazine-methanone and pyrimidine derivatives in terms of substituent effects, physicochemical properties, and biological activity. Below is a detailed analysis:
Structural Analogues and Substituent Effects
| Compound Name / ID | Key Substituents | Core Structure | Key Differences | Reference |
|---|---|---|---|---|
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (12) | 3-bromophenyl, 4-hydroxyphenyl | Piperazine-methanone | Hydroxyl and bromo groups vs. methoxy and pyrimidine in the target compound. Higher polarity due to -OH and Br. | |
| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (16) | 4-methylphenyl, 4-hydroxyphenyl | Piperazine-methanone | Methyl and hydroxyl groups vs. methoxy and pyrimidine. Reduced steric bulk compared to the target. | |
| (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (11a) | CF₃, Cl, methylsulfonyl | Pyrimidine-piperazine-methanone | Electron-withdrawing groups (CF₃, Cl, SO₂CH₃) vs. isopropoxy and methoxy in the target. Likely higher metabolic stability. | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Furan, aminobenzoyl | Piperazine-methanone | Aromatic furan vs. pyrimidine; primary amine vs. methoxy. Potential for distinct hydrogen-bonding interactions. |
Physicochemical Properties
- Polarity : The target compound’s isopropoxy and methoxy groups confer moderate polarity, intermediate between hydroxylated analogs (e.g., compound 12, logP ~2.5) and halogenated derivatives (e.g., compound 11a, logP ~3.8) .
- Solubility : Methoxy and pyrimidine groups may enhance aqueous solubility compared to brominated or chlorinated analogs (e.g., compound 12: Rf 0.41 vs. compound 11a: Rf 0.44 in TLC) .
- Thermal Stability : Melting points of similar compounds range from 153–205°C, suggesting the target compound likely has a melting point within this range .
Pharmacological Data Comparison
| Property / Compound | Target Compound | Compound 13d (Anti-HIV) | Compound 11a (Enzyme Inhibitor) |
|---|---|---|---|
| EC₅₀ / IC₅₀ | Not reported | 20–25 µM (anti-HIV) | Not reported |
| Selectivity Index (SI) | Not reported | >26 | Not reported |
| Key Functional Groups | Isopropoxy, methoxy | Piperazine, sulfonamide | CF₃, Cl, methylsulfonyl |
| Reference | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
